N-tert-butyl-2-sulfanylacetamide
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Overview
Description
N-tert-butyl-2-sulfanylacetamide: is an organic compound with the molecular formula C6H13NOS It is characterized by the presence of a tert-butyl group attached to a sulfanylacetamide moiety
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butyl-2-sulfanylacetamide typically involves the reaction of tert-butylamine with 2-chloroacetamide in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amine group of tert-butylamine attacks the carbon atom of the chloroacetamide, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: N-tert-butyl-2-sulfanylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amide or sulfanyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are performed under basic or acidic conditions depending on the nucleophile.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced amides.
Substitution: Derivatives with substituted amide or sulfanyl groups.
Scientific Research Applications
Chemistry: N-tert-butyl-2-sulfanylacetamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in the development of new chemical reactions and methodologies .
Biology: In biological research, this compound is studied for its potential as a biochemical probe. It can interact with various biomolecules, providing insights into biological processes and pathways.
Medicine: this compound has potential applications in medicinal chemistry. It is investigated for its pharmacological properties and its ability to modulate biological targets, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the formulation of products with specific functionalities.
Comparison with Similar Compounds
N-tert-butyl-2-benzothiazolesulfenamide: This compound is similar in structure but contains a benzothiazole moiety instead of a sulfanylacetamide group.
N-tert-butyl-2-sulfinylacetamide: This compound contains a sulfinyl group instead of a sulfanyl group. It has distinct reactivity and is used in different synthetic applications.
Uniqueness: N-tert-butyl-2-sulfanylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound in research and industry.
Properties
IUPAC Name |
N-tert-butyl-2-sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NOS/c1-6(2,3)7-5(8)4-9/h9H,4H2,1-3H3,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTCFPDPSSQVBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CS |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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